molecular formula C16H18N2O2S B11120742 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide

Cat. No.: B11120742
M. Wt: 302.4 g/mol
InChI Key: FGKVSHKADMZXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an oxolane ring and a carboxamide group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an ethyl group is added to a phenyl ring.

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a diol or a halohydrin.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethyl group.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring or the ethyl group.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: It can be investigated for its potential therapeutic effects in various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The ethylphenyl group can contribute to the compound’s hydrophobic interactions, affecting its overall bioactivity.

Comparison with Similar Compounds

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide can be compared with other thiazole derivatives, such as:

    N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    N-[4-(4-phenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide: Lacks the ethyl group, which may affect its biological activity.

    N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide: Contains a chlorine atom, which can influence its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-2-11-5-7-12(8-6-11)13-10-21-16(17-13)18-15(19)14-4-3-9-20-14/h5-8,10,14H,2-4,9H2,1H3,(H,17,18,19)

InChI Key

FGKVSHKADMZXQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.